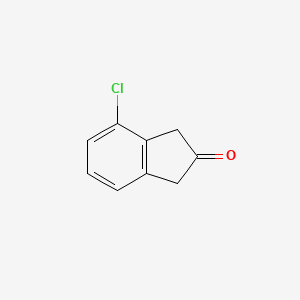

4-Chloro-1H-inden-2(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,3-dihydroinden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJSQABZKAMVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC2=C1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600874 | |

| Record name | 4-Chloro-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74124-90-6 | |

| Record name | 4-Chloro-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Chloro-1H-inden-2(3H)-one

CAS Number: 74124-90-6

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

4-Chloro-1H-inden-2(3H)-one is a halogenated derivative of the indanone scaffold, a privileged structure in medicinal chemistry. The indanone core, consisting of a fused benzene and cyclopentanone ring system, is a key pharmacophore in numerous biologically active compounds. The introduction of a chlorine atom at the 4-position of the indanone ring can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest for further investigation and as a potential intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, potential synthetic routes, reactivity, and prospects in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties such as melting and boiling points are not widely reported in the scientific literature.

| Property | Value | Source |

| CAS Number | 74124-90-6 | [Various Chemical Suppliers] |

| Molecular Formula | C₉H₇ClO | [1] |

| Molecular Weight | 166.6 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [2] |

| InChI Key | OTJSQABZKAMVSX-UHFFFAOYSA-N | [1] |

| SMILES | O=C1Cc2c(C1)c(Cl)ccc2 | [2] |

Synthesis and Experimental Protocols

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical): Intramolecular Friedel-Crafts Acylation

-

Acid Chloride Formation: To a solution of 3-(3-chlorophenyl)propanoic acid in an inert solvent (e.g., dichloromethane), an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride is added. The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of 3-(3-chlorophenyl)propanoyl chloride. The excess chlorinating agent and solvent are removed under reduced pressure.

-

Intramolecular Cyclization: The crude acid chloride is dissolved in a suitable solvent (e.g., dichloromethane or nitrobenzene) and cooled in an ice bath. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to facilitate the intramolecular Friedel-Crafts acylation.

-

Work-up and Purification: The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid. The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the functional groups present in its structure: the ketone, the aromatic ring, and the benzylic protons.

Caption: Key reactive sites of this compound.

-

Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack. Reactions with organometallic reagents like Grignard or organolithium compounds would lead to the formation of tertiary alcohols. Reduction with agents such as sodium borohydride would yield the corresponding secondary alcohol.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The chloro and the alkyl portion of the fused ring will direct incoming electrophiles.

-

α-Carbons: The protons on the carbons adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, aldol condensation, and other carbon-carbon bond-forming reactions at the α-position.

Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively documented, the broader class of indanone derivatives has shown significant promise in various therapeutic areas. The indanone scaffold is a component of several approved drugs and clinical candidates.

The potential utility of this compound in drug discovery lies in its role as a versatile building block. The chloro substituent provides a handle for further chemical modifications through nucleophilic aromatic substitution or cross-coupling reactions, enabling the synthesis of a library of diverse indanone derivatives for biological screening.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. While detailed experimental data for this specific compound is sparse in the public domain, its structural similarity to other well-studied indanones suggests a rich and varied reactivity profile. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives could unveil novel applications in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers interested in exploring the potential of this intriguing molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1H-inden-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-inden-2(3H)-one is a halogenated derivative of the indanone scaffold, a core structure found in various biologically active molecules. While specific research on this particular compound is limited, its structural similarity to other indanone derivatives suggests potential applications in medicinal chemistry and materials science. This technical guide provides a summary of the available physicochemical properties, a proposed synthesis protocol, and characterization data for this compound.

Physicochemical Properties

Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes available information, including predicted values where experimental data is unavailable.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO | [1][2] |

| Molecular Weight | 166.60 g/mol | [1] |

| CAS Number | 74124-90-6 | [2] |

| Physical Form | Solid | [1] |

| Predicted Boiling Point | 294.0 ± 40.0 °C | |

| Predicted Density | 1.312 ± 0.06 g/cm³ | |

| Purity (commercial) | 95% - 98% | [1] |

| InChI Key | OTJSQABZKAMVSX-UHFFFAOYSA-N |

Note: The boiling point and density are predicted values and have not been experimentally verified in the available literature.

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is based on established methods for the synthesis of 2-indanone from indene.

Materials:

-

4-Chloroindene

-

Formic acid (88%)

-

Hydrogen peroxide (30%)

-

Sulfuric acid (7% v/v)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

-

Epoxidation of 4-Chloroindene: To a stirred solution of formic acid and hydrogen peroxide, 4-chloroindene is added dropwise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Hydrolysis and Rearrangement: The reaction mixture is then carefully added to a boiling solution of dilute sulfuric acid. This step facilitates the hydrolysis of the intermediate formate ester and subsequent pinacol-type rearrangement to form the 2-indanone skeleton.

-

Work-up and Extraction: After cooling, the reaction mixture is extracted with dichloromethane. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hydrogen peroxide and formic acid are corrosive; handle with care.

Mandatory Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain. For structural confirmation of the synthesized product, the following analytical techniques would be essential:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of the protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups, particularly the carbonyl (C=O) stretch.

-

MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern.

For comparison, the related isomer, 4-chloro-2,3-dihydro-1H-inden-1-one, has reported FTIR and NMR data.[3][4]

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity or the involvement of this compound in any specific signaling pathways. The broader class of 1-indanone derivatives has been investigated for a wide range of biological activities, including as enzyme inhibitors and receptor ligands. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Logical Relationship for Investigating Biological Activity

The following diagram illustrates a general workflow for the initial biological screening of a novel compound like this compound.

Caption: General workflow for biological activity screening.

Conclusion

This compound remains a sparsely characterized compound. This guide provides the currently available physicochemical data, a proposed synthetic route based on established chemical principles, and a framework for its potential biological evaluation. Further experimental investigation is necessary to fully elucidate its properties and potential applications. Researchers in drug discovery and organic synthesis may find this compound to be a valuable starting point for developing novel therapeutics or chemical probes.

References

Structural Elucidation of 4-Chloro-1H-inden-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the structural elucidation of 4-Chloro-1H-inden-2(3H)-one. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this paper will focus on the structural analysis of its close isomer, 4-chloro-2,3-dihydro-1H-inden-1-one (also known as 4-chloro-1-indanone). The spectroscopic data and analytical techniques discussed for this isomer serve as a direct and relevant proxy for the elucidation of this compound. This guide outlines the key spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provides a framework for data interpretation and structure confirmation.

Introduction

This compound is a halogenated derivative of indanone, a class of compounds with significant interest in medicinal chemistry and materials science. Accurate structural determination is a critical first step in the research and development of any new chemical entity. This process relies on a combination of modern analytical techniques to unambiguously determine the connectivity of atoms and the overall molecular architecture. This guide will detail the workflow and data analysis involved in such a structural elucidation.

Methodologies and Experimental Protocols

The structural elucidation of chlorinated indanone derivatives typically involves a suite of spectroscopic techniques. The following sections detail the experimental protocols for the most critical of these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): If the structure is not immediately apparent from 1D spectra, acquire two-dimensional NMR spectra to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Experimental Protocol for Mass Spectrometry:

-

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for clearly identifying the molecular ion.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements, which can be used to determine the elemental formula.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and the isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M⁺ peak). Study the fragmentation pattern to deduce the structure of different parts of the molecule.

Data Presentation and Interpretation

The following tables summarize the expected spectroscopic data for 4-chloro-2,3-dihydro-1H-inden-1-one, which provides a basis for the structural confirmation of this compound.

Table 1: Predicted ¹H NMR Data for 4-chloro-2,3-dihydro-1H-inden-1-one

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | d | 1H | Aromatic H |

| ~7.4 | t | 1H | Aromatic H |

| ~7.3 | d | 1H | Aromatic H |

| ~3.1 | t | 2H | -CH₂- |

| ~2.7 | t | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Data for 4-chloro-2,3-dihydro-1H-inden-1-one

| Chemical Shift (ppm) | Assignment |

| ~205 | C=O |

| ~153 | Aromatic C-Cl |

| ~139 | Aromatic C |

| ~135 | Aromatic C-H |

| ~133 | Aromatic C |

| ~129 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~36 | -CH₂- |

| ~25 | -CH₂- |

Table 3: Mass Spectrometry Data for 4-chloro-2,3-dihydro-1H-inden-1-one

| m/z | Relative Intensity | Assignment |

| 168 | ~33% | [M+2]⁺ |

| 166 | 100% | [M]⁺ |

| 138 | Moderate | [M-CO]⁺ |

| 103 | High | [M-CO-Cl]⁺ |

Visualizations

The following diagrams illustrate the logical workflow for structural elucidation and the key correlations in the spectroscopic analysis.

Caption: Workflow for the structural elucidation of a synthetic compound.

Caption: Key NMR correlations for 4-chloro-1-indanone.

Conclusion

An In-Depth Technical Guide to the Synthesis of 4-chloro-2,3-dihydro-1H-inden-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-chloro-2,3-dihydro-1H-inden-2-one, a valuable intermediate in medicinal chemistry and drug development. Due to the limited availability of a direct and selective chlorination method for 2,3-dihydro-1H-inden-2-one at the 4-position, this guide details a more robust multi-step synthesis commencing with a pre-chlorinated precursor, 2-chlorobenzaldehyde. The described pathway involves the formation of a substituted propanoic acid, subsequent intramolecular Friedel-Crafts acylation to construct the indanone core, and a final functional group transformation to yield the target molecule.

Overall Synthesis Pathway

The proposed synthesis of 4-chloro-2,3-dihydro-1H-inden-2-one is a three-stage process. The initial stage involves the synthesis of 3-(2-chlorophenyl)propanoic acid from 2-chlorobenzaldehyde. The second stage is the intramolecular Friedel-Crafts cyclization of the resulting acid to yield 4-chloro-1-indanone. The final stage details a potential conversion of 4-chloro-1-indanone to the desired 4-chloro-2,3-dihydro-1H-inden-2-one.

Figure 1: Proposed multi-step synthesis pathway for 4-chloro-2,3-dihydro-1H-inden-2-one.

Stage 1: Synthesis of 3-(2-chlorophenyl)propanoic acid

This stage focuses on the creation of the side chain necessary for the subsequent cyclization.

Experimental Protocol: Knoevenagel Condensation and Reduction

-

Knoevenagel Condensation: To a solution of 2-chlorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine (3-5 volumes), add a catalytic amount of piperidine. Heat the mixture at reflux for 2-4 hours. After cooling, pour the reaction mixture into an excess of cold, dilute hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry to afford 3-(2-chlorophenyl)propenoic acid.

-

Hydrogenation: The crude 3-(2-chlorophenyl)propenoic acid (1 equivalent) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) until the uptake of hydrogen ceases. The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield 3-(2-chlorophenyl)propanoic acid.

| Parameter | Value | Reference |

| Knoevenagel Condensation | ||

| Reactants | 2-chlorobenzaldehyde, Malonic acid | [1] |

| Solvent | Pyridine | [1] |

| Catalyst | Piperidine | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 2-4 hours | [1] |

| Typical Yield | 70-85% | [1] |

| Hydrogenation | ||

| Reactant | 3-(2-chlorophenyl)propenoic acid | [1] |

| Catalyst | 10% Pd/C | [1] |

| Solvent | Ethanol or Ethyl Acetate | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Pressure | Atmospheric | [1] |

| Typical Yield | >95% | [1] |

Table 1: Reaction parameters for the synthesis of 3-(2-chlorophenyl)propanoic acid.

Stage 2: Intramolecular Friedel-Crafts Cyclization

The core indanone structure is formed in this stage through an intramolecular acylation reaction.

Experimental Protocol: Cyclization of 3-(2-chlorophenyl)propanoic acid

-

Acid Chloride Formation: To a solution of 3-(2-chlorophenyl)propanoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2-1.5 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours or until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-(2-chlorophenyl)propanoyl chloride.

-

Intramolecular Friedel-Crafts Acylation: The crude acid chloride is dissolved in a dry, inert solvent like dichloromethane. The solution is cooled to 0°C, and anhydrous aluminum chloride (AlCl₃, 1.1-1.3 equivalents) is added portion-wise, keeping the temperature below 5°C.[2] After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to give crude 4-chloro-1-indanone, which can be purified by recrystallization or column chromatography.[2]

| Parameter | Value | Reference |

| Acid Chloride Formation | ||

| Reactant | 3-(2-chlorophenyl)propanoic acid | [2] |

| Reagent | Thionyl chloride | [2] |

| Solvent | Dichloromethane or Toluene | [2] |

| Reaction Temperature | Room Temperature | [2] |

| Friedel-Crafts Acylation | ||

| Reactant | 3-(2-chlorophenyl)propanoyl chloride | [2] |

| Catalyst | Aluminum chloride (AlCl₃) | [2] |

| Solvent | Dichloromethane | [2] |

| Reaction Temperature | 0°C to Room Temperature | [2] |

| Reaction Time | 2-4 hours | [2] |

| Typical Yield | 80-95% | [2] |

Table 2: Reaction parameters for the synthesis of 4-chloro-1-indanone.

Stage 3: Conversion to 4-chloro-2,3-dihydro-1H-inden-2-one

This final stage involves the transformation of the 1-indanone to the desired 2-indanone isomer. This is a theoretically plausible route, and the specific conditions may require optimization.

Proposed Experimental Protocol

-

Reduction to Alcohol: 4-chloro-1-indanone (1 equivalent) is dissolved in a suitable solvent like methanol or ethanol and cooled to 0°C. Sodium borohydride (NaBH₄, 1.1 equivalents) is added portion-wise. The reaction is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude 4-chloro-2,3-dihydro-1H-inden-1-ol.

-

Dehydration to Indene: The crude alcohol is dissolved in a solvent such as toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. After the reaction is complete (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried, and the solvent is evaporated to give 4-chloro-1H-indene.

-

Epoxidation: The 4-chloro-1H-indene is dissolved in a chlorinated solvent like dichloromethane and cooled to 0°C. meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then washed with sodium sulfite solution, sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to give the crude 4-chloro-1,2-epoxyindane.

-

Rearrangement to 2-Indanone: The crude epoxide is dissolved in a suitable solvent and treated with a catalytic amount of an acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) to promote rearrangement to 4-chloro-2,3-dihydro-1H-inden-2-one. The reaction conditions will need to be carefully controlled to favor the desired ketone product. Purification is typically achieved by column chromatography.

| Parameter | Value |

| Reduction | |

| Reactant | 4-chloro-1-indanone |

| Reagent | Sodium borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Dehydration | |

| Reactant | 4-chloro-2,3-dihydro-1H-inden-1-ol |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Toluene |

| Epoxidation | |

| Reactant | 4-chloro-1H-indene |

| Reagent | m-Chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Dichloromethane |

| Rearrangement | |

| Reactant | 4-chloro-1,2-epoxyindane |

| Catalyst | Acid or Base |

Table 3: Proposed reaction parameters for the conversion of 4-chloro-1-indanone to 4-chloro-2,3-dihydro-1H-inden-2-one. Note: These are generalized conditions and may require optimization.

Conclusion

This technical guide outlines a feasible and well-precedented synthetic route to 4-chloro-2,3-dihydro-1H-inden-2-one. By starting with 2-chlorobenzaldehyde, the issue of regioselectivity in the chlorination of the indanone core is effectively circumvented. The presented protocols and tabulated data provide a solid foundation for researchers to undertake the synthesis of this important molecule. It is important to note that the final stage of the synthesis is a proposed route and may require experimental optimization to achieve high yields and purity. Standard laboratory safety precautions should be followed throughout all experimental procedures.

References

4-Chloro-1H-inden-2(3H)-one molecular weight and formula

This technical guide provides a concise overview of the molecular properties of 4-Chloro-1H-inden-2(3H)-one, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a chlorinated derivative of the indanone scaffold. The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₉H₇ClO | [1][2] |

| Molecular Weight | 166.604 g/mol | [1][2] |

| CAS Number | 74124-90-6 | [1] |

| Synonyms | 4-chloro-1,3-dihydroinden-2-one | [1] |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis or biological application of this compound are not extensively available in the public literature based on the conducted search. However, the synthesis of structurally related indanone derivatives often involves the cyclization of substituted phenylpropanoic acids. For instance, the synthesis of 4-chloro-1-indanone has been achieved through the cyclization of 3-(2-chlorophenyl)propionic acid.[3] This general approach could potentially be adapted for the synthesis of the 2-oxo isomer, although specific reaction conditions, catalysts, and purification methods would require empirical determination and optimization.

Further research into private chemical libraries and patented literature may provide more specific synthetic routes.

Logical Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the characterization of a chemical compound like this compound, from initial synthesis to final analysis.

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

References

A Comprehensive Technical Guide to 4-Chloroindan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanone scaffolds are significant structural motifs in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of various biologically active compounds. This technical guide provides an in-depth overview of 4-chloroindan-2-one, a halogenated derivative of 2-indanone. While specific research on this particular derivative is limited, this guide consolidates available data on its chemical properties and provides context based on the known characteristics of the parent compound and related analogs.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4-chloroindan-2-one are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | 4-chloro-1,3-dihydroinden-2-one | - |

| Synonyms | 4-chloro-2,3-dihydro-1H-inden-2-one, 4-chloro-2-indanone | - |

| Molecular Formula | C₉H₇ClO | - |

| Molecular Weight | 166.6 g/mol | - |

| Appearance | White to off-white solid | - |

| Boiling Point | 294.0 ± 40.0 °C (Predicted) | - |

| Density | 1.312 ± 0.06 g/cm³ (Predicted) | - |

| Storage Temperature | 2-8°C | - |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of 4-chloroindan-2-one is not extensively documented in publicly available literature. However, a plausible synthetic route can be adapted from the well-established synthesis of the parent compound, 2-indanone, from indene.[1] The key would be the utilization of 4-chloroindene as the starting material.

Representative Synthesis of 4-Chloroindan-2-one from 4-Chloroindene

This protocol is a representative method and may require optimization for specific laboratory conditions.

Step 1: Formation of the Monoformate of 4-Chloro-1,2-indanediol

-

In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, combine formic acid (88%) and hydrogen peroxide (30%).

-

Maintain the temperature at 35-40°C while adding 4-chloroindene dropwise with continuous stirring over a period of 2 hours.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 7 hours to ensure completion.

-

Remove the formic acid under reduced pressure, ensuring the temperature of the reaction mixture does not exceed 60°C. The resulting residue is the crude monoformate of 4-chloro-1,2-indanediol.

Step 2: Hydrolysis to 4-Chloroindan-2-one

-

In a separate flask fitted with a condenser, bring a 7% (by volume) sulfuric acid solution to a boil.

-

Add the crude monoformate of 4-chloro-1,2-indanediol to the boiling sulfuric acid solution.

-

Perform steam distillation on the mixture. The distillate will contain 4-chloroindan-2-one.

-

The product can be further purified by recrystallization or vacuum sublimation.

Below is a diagram illustrating the proposed synthetic workflow.

References

Solubility Profile of 4-Chloro-1H-inden-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-1H-inden-2(3H)-one (CAS No. 74124-90-6). As a crucial intermediate in various synthetic pathways, a thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This document outlines the theoretical basis for its solubility, provides a detailed experimental protocol for its quantitative determination, and presents a logical workflow for this process.

Introduction to this compound

This compound is a bicyclic aromatic ketone. Its chemical structure, featuring a chlorinated benzene ring fused to a five-membered ring with a carbonyl group, dictates its physicochemical properties, including its solubility in various organic solvents.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 74124-90-6 | --INVALID-LINK-- |

| Molecular Formula | C₉H₇ClO | --INVALID-LINK-- |

| Molecular Weight | 166.6 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

Solubility Data

A thorough search of available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in organic solvents. A safety data sheet for the compound explicitly states "Solubility(ies): No data available"[1].

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative assessment of the solubility of this compound can be inferred from its molecular structure. The presence of a polar ketone group suggests that it will exhibit some solubility in polar organic solvents. However, the largely nonpolar aromatic ring and the chloro-substituent indicate that it is also likely to be soluble in nonpolar organic solvents.

It is anticipated that this compound will be soluble in a range of common organic solvents such as alcohols, ketones, and ethers, while being poorly soluble in water.

Quantitative Solubility Table (Template)

The following table is provided as a template for researchers to populate with experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Toluene | |||

| Dichloromethane | |||

| Ethyl Acetate | |||

| User-defined |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker with temperature control set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any undissolved solid particles.

-

Record the exact volume of the filtered saturated solution.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the vial containing the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dry solute.

-

The mass of the dissolved solute is the difference between the final weight of the vial and the initial weight of the empty vial.

-

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine the concentration of the solute in the diluted sample.

-

Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

References

4-Chloro-1H-inden-2(3H)-one melting point and appearance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-Chloro-1H-inden-2(3H)-one, a compound of interest in synthetic and medicinal chemistry.

Core Compound Properties

This compound is a solid substance with the chemical formula C9H7ClO.[1] It is commercially available with a purity of up to 98%.[1]

| Property | Value | Reference |

| CAS Number | 74124-90-6 | [1][2] |

| Molecular Formula | C9H7ClO | [1] |

| Molecular Weight | 166.6 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | Data not available in the provided search results. |

Synthesis Protocol

A potential subsequent conversion to this compound could involve a rearrangement or functional group transformation.

Illustrative Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of related indanone compounds, which may serve as a basis for the synthesis of this compound.

Caption: Conceptual synthesis pathway for this compound.

Analytical Characterization

The characterization of this compound would typically involve a suite of standard analytical techniques to confirm its identity, purity, and structure.

General Analytical Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be crucial for elucidating the chemical structure, confirming the presence and connectivity of protons and carbons in the molecule.

-

Mass Spectrometry (MS) : This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy : IR spectroscopy would help in identifying the functional groups present in the molecule, particularly the carbonyl group of the indanone structure.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of the compound. By using a suitable column and mobile phase, one can separate the target compound from any impurities.

-

Elemental Analysis : This analysis would determine the percentage composition of carbon, hydrogen, and chlorine, which should correspond to the molecular formula C9H7ClO.

While specific experimental conditions for these analyses for this compound are not detailed in the provided search results, standard protocols for small organic molecules would be applicable.

References

Initial Characterization of 4-Chloro-indan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-indan-2-one is a halogenated derivative of 2-indanone, a bicyclic ketone. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a chlorine atom at the 4-position of the indanone ring can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the initial characterization of 4-chloro-indan-2-one, including its synthesis, physicochemical properties, and spectral analysis. Detailed experimental protocols are provided to facilitate further research and application of this compound in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 74124-90-6 | Alfa Chemistry[1] |

| Molecular Formula | C₉H₇ClO | Alfa Chemistry[1] |

| Molecular Weight | 166.60 g/mol | Alfa Chemistry[1] |

| Appearance | White to off-white solid (Predicted) | ChemicalBook[2] |

| Boiling Point | 294.0 ± 40.0 °C at 760 mmHg (Predicted) | Alfa Chemistry[1] |

| Density | 1.312 ± 0.06 g/cm³ (Predicted) | Alfa Chemistry[1] |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and acetone. | General chemical knowledge |

Synthesis of 4-Chloro-indan-2-one

A plausible synthetic route to 4-chloro-indan-2-one involves the oxidation of 4-chloroindene. This method is analogous to the well-established synthesis of 2-indanone from indene.[3]

Proposed Synthesis Pathway:

Caption: Proposed synthesis of 4-chloro-indan-2-one from 4-chloroindene.

Experimental Protocol: Synthesis of 4-Chloro-indan-2-one

This protocol is adapted from the synthesis of 2-indanone from indene.[3]

Materials:

-

4-Chloroindene

-

Formic acid (88%)

-

Hydrogen peroxide (30%)

-

Sulfuric acid (7% by volume)

-

Standard laboratory glassware and distillation apparatus

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place formic acid and hydrogen peroxide.

-

Maintain the temperature at 35-40 °C while adding 4-chloroindene dropwise with stirring over a period of 2 hours.

-

Stir the reaction mixture at room temperature for 7 hours.

-

Remove the formic acid under reduced pressure, keeping the temperature below 60 °C. The residue will be the crude monoformate of 4-chloro-1,2-indanediol.

-

In a separate flask, bring a 7% sulfuric acid solution to a boil.

-

Add the crude monoformate to the boiling sulfuric acid solution.

-

Perform steam distillation to isolate the 4-chloro-indan-2-one.

-

Collect the distillate and filter the solid product.

-

Dry the product under vacuum.

Spectral Characterization

The structural elucidation of 4-chloro-indan-2-one relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected spectral data based on the analysis of the closely related 4-chloro-1-indanone and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (500 MHz, CDCl₃) Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3-7.5 | m | 3H | Aromatic protons |

| ~ 3.6 | s | 4H | -CH₂- protons |

Expected ¹³C NMR (125 MHz, CDCl₃) Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 215 | C=O (ketone) |

| ~ 140-145 | Quaternary aromatic carbons |

| ~ 125-135 | Aromatic CH carbons |

| ~ 45 | -CH₂- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected FT-IR (KBr pellet) Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch |

| ~ 1740-1720 | Strong | C=O stretch (ketone) |

| ~ 1600, 1470 | Medium | Aromatic C=C stretch |

| ~ 800-750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Expected Mass Spectrum (Electron Ionization, 70 eV):

| m/z | Relative Intensity (%) | Assignment |

| 166/168 | High | [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes, ~3:1 ratio) |

| 138/140 | Medium | [M - CO]⁺ |

| 103 | High | [M - CO - Cl]⁺ |

Experimental Protocols for Characterization

The following are detailed protocols for obtaining the spectral data for 4-chloro-indan-2-one.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

4-Chloro-indan-2-one sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Dissolve approximately 10-20 mg of 4-chloro-indan-2-one in about 0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum, typically using a single pulse sequence.

-

Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

4-Chloro-indan-2-one sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Grind a small amount (1-2 mg) of 4-chloro-indan-2-one with approximately 100 mg of dry KBr in an agate mortar.

-

Place the ground powder into the pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

4-Chloro-indan-2-one sample

-

A suitable volatile solvent (e.g., dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source

Procedure:

-

Prepare a dilute solution of 4-chloro-indan-2-one in the chosen solvent.

-

Inject a small volume of the solution into the GC-MS system.

-

The compound will be separated by the GC column and then introduced into the mass spectrometer.

-

Acquire the mass spectrum using EI at 70 eV.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Workflow and Logical Relationships

The characterization of a novel or synthesized compound like 4-chloro-indan-2-one follows a logical workflow to confirm its identity and purity.

Caption: General workflow for the synthesis and characterization of 4-chloro-indan-2-one.

Conclusion

This technical guide provides a foundational overview of the initial characterization of 4-chloro-indan-2-one. While some physicochemical and spectral data are based on predictions and analogies to similar compounds, the detailed experimental protocols provided herein offer a clear roadmap for researchers to obtain empirical data. The structural information and characterization workflow presented will be invaluable for scientists and professionals in drug development who are interested in exploring the potential of this and related indanone derivatives. Further studies are warranted to fully elucidate the biological activity profile of 4-chloro-indan-2-one and its potential as a lead compound in various therapeutic areas.

References

The Indenone Core: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indenone scaffold, a fused bicyclic system comprising a benzene ring and a cyclopentenone ring, is a privileged structure in medicinal chemistry and materials science. Its derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of the discovery and historical development of substituted indenones, detailed experimental protocols for their synthesis, and insights into their mechanisms of action in key biological pathways.

Discovery and Historical Milestones

The exploration of the indenone core dates back to the early 20th century, with seminal work laying the foundation for a rich field of synthetic chemistry.

-

1927: The first synthesis of the parent 1-indanone was achieved through the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid chloride in the presence of aluminum chloride, affording the product in a remarkable 90% yield. In the same year, a method involving the cyclization of unsaturated ketones with acid chlorides was also described.

-

1939: An alternative route to 1-indanone was reported via the cyclization of hydrocinnamic acid using sulfuric acid, albeit with a lower yield of 27%.

-

1941: Ivan Nikolaevich Nazarov's discovery of the acid-catalyzed electrocyclic ring closure of divinyl ketones to form cyclopentenones, now known as the Nazarov cyclization, provided a powerful new tool for the synthesis of indenone precursors and other cyclic ketones.[1]

-

Mid-20th Century to Present: The synthetic repertoire for substituted indenones has expanded significantly with the advent of transition-metal-catalyzed reactions, including palladium, rhodium, and cobalt-catalyzed methodologies. These modern techniques offer greater efficiency, regioselectivity, and functional group tolerance.[2][3][4]

Key Synthetic Methodologies

The construction of the indenone framework can be achieved through several strategic approaches. This section details the experimental protocols for the most pivotal and widely utilized methods.

Intramolecular Friedel-Crafts Acylation

This classical and robust method remains a cornerstone for the synthesis of 1-indanones, the precursors to many substituted indenones. The reaction involves the cyclization of 3-arylpropanoic acids or their derivatives.[5]

Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid

-

Materials: 3-phenylpropanoic acid, thionyl chloride (SOCl₂), aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

A solution of 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM is treated with thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). The mixture is refluxed for 2 hours to form the corresponding acid chloride.

-

The reaction mixture is cooled to 0 °C, and aluminum chloride (1.1 eq) is added portion-wise.

-

The reaction is stirred at room temperature for 3 hours, then quenched by pouring onto a mixture of crushed ice and concentrated HCl.

-

The organic layer is separated, washed with water, saturated NaHCO₃ solution, and brine.

-

The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 1-indanone.

-

Purification is achieved by column chromatography or distillation.

-

Table 1: Quantitative Data for Intramolecular Friedel-Crafts Acylation

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Phenylpropionic acid chloride | AlCl₃ | Benzene | RT | - | 90 | (Historical) |

| 3-Phenylpropionic acid | H₂SO₄ (20%) | - | 140 | - | 27 | (Historical) |

| 3-(4-Methoxyphenyl)propionic acid | Tb(OTf)₃ | o-Dichlorobenzene | 250 | 2 | 74 | [6] |

| 3-Arylpropanoic acids | NbCl₅ | DCM | RT | 1-3 | 75-95 | [7] |

Experimental Workflow: Intramolecular Friedel-Crafts Acylation

Nazarov Cyclization

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones.[1] While not a direct route to indenones, it is instrumental in creating the five-membered ring that can be further elaborated.

Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization [8][9]

-

Materials: Divinyl ketone (1.0 eq), anhydrous dichloromethane (DCM), tin(IV) chloride (SnCl₄, 1.0 M solution in DCM, 2.0 eq), saturated aqueous ammonium chloride (NH₄Cl) solution, brine, anhydrous sodium sulfate (Na₂SO₄), silica gel.

-

Procedure:

-

Dissolve the divinyl ketone (0.58 mmol, 1.0 eq) in anhydrous DCM (19 mL) in a round-bottom flask under an inert atmosphere and cool to 0 °C.

-

Add the SnCl₄ solution (1.16 mmol, 2.0 eq) dropwise to the stirred solution.

-

Allow the solution to warm to room temperature and stir for 30 minutes.

-

Quench the reaction with saturated aqueous NH₄Cl solution and stir vigorously for 15 minutes.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Table 2: Quantitative Data for Nazarov Cyclization

| Divinyl Ketone Substrate | Lewis Acid | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1,5-Diphenylpenta-1,4-dien-3-one | SnCl₄ | DCM | 0 to RT | 30 | 75 | [9] |

| Substituted 1,4-dien-3-one | (MeCN)₅Cu(SbF₆)₂ | CH₂Cl₂ | RT | 6-30 | 70-95 | [8] |

| α-Alkoxy divinyl ketones | Hydroxylamine | - | - | - | 60-79 | [10] |

Reaction Mechanism: Nazarov Cyclization

Transition-Metal-Catalyzed Syntheses

Modern synthetic strategies increasingly rely on transition metals to catalyze the formation of indenones with high efficiency and selectivity.

2.3.1. Rhodium-Catalyzed Annulation of Arylnitrones with Alkynes [2][3]

This method provides a mild and redox-neutral pathway to substituted indenones.

Experimental Protocol:

-

Materials: Arylnitrone (1.0 eq), internal alkyne (1.5 eq), [RhCp*Cl₂]₂ (2.5 mol %), AgSbF₆ (10 mol %), 1,2-dichloroethane (DCE).

-

Procedure:

-

To an oven-dried Schlenk tube are added the arylnitrone, internal alkyne, [RhCp*Cl₂]₂, and AgSbF₆.

-

The tube is evacuated and backfilled with argon.

-

Anhydrous DCE is added, and the mixture is stirred at 80 °C for 12 hours.

-

After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and concentrated.

-

The residue is purified by flash column chromatography on silica gel.

-

2.3.2. Palladium-Catalyzed Suzuki-Miyaura Coupling/Cyclization

This one-pot sequence allows for the synthesis of indenones and indanones from readily available starting materials.

Experimental Protocol:

-

Materials: 1-(2-haloaryl)ketone or 2-haloaryl aldehyde (1.0 eq), pinacol boronate (1.1 eq), Pd(OAc)₂ (5 mol %), SPhos (10 mol %), K₃PO₄ (2.0 eq), toluene/water (5:1), p-toluenesulfonic acid (TsOH, 2.2 eq).

-

Procedure:

-

A mixture of the aryl halide, pinacol boronate, Pd(OAc)₂, SPhos, and K₃PO₄ in toluene/water is heated under microwave irradiation at 100 °C for 10 minutes.

-

After cooling, TsOH is added, and the mixture is stirred at room temperature.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.

-

Table 3: Quantitative Data for Transition-Metal-Catalyzed Indenone Synthesis

| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Reference |

| Rh(III)-Catalyzed Annulation | [RhCp*Cl₂]₂/AgSbF₆ | N-tert-butyl-α-phenylnitrone | Diphenylacetylene | 85 | [2] |

| Pd-Catalyzed Carbonylation | Pd(OAc)₂ | o-bromoaryl iodide | Alkyne | up to 95 | [11] |

| Suzuki-Miyaura/Cyclization | Pd(OAc)₂/SPhos | 1-(2-bromophenyl)ethan-1-one | Pinacol boronate | 37 | [12] |

| Rh-Catalyzed Carbonylative Cyclization | Rh catalyst | 2-Bromophenylboronic acid | Alkyne | - | [13] |

Biological Activity and Signaling Pathways

Substituted indenones are of significant interest to drug development professionals due to their interactions with key biological targets.

Indenoisoquinolines as Topoisomerase I Inhibitors

Indenoisoquinolines, a class of indenone derivatives, are potent inhibitors of human topoisomerase I (Top1), an essential enzyme for DNA replication and transcription.[14] Unlike camptothecins, they are chemically stable and are not typically substrates for multidrug resistance efflux pumps.[14]

Mechanism of Action:

Indenoisoquinolines act as interfacial inhibitors, binding to the Top1-DNA cleavage complex. This stabilizes the complex, preventing the religation of the DNA strand break.[14][15] The collision of the replication fork with this stabilized ternary complex leads to the formation of irreversible DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.[14]

Signaling Pathway: Topoisomerase I Inhibition and DNA Damage Response

Indenone Derivatives as AlkBH3 Inhibitors

The human DNA repair enzyme AlkB homolog 3 (AlkBH3) is an α-ketoglutarate- and Fe(II)-dependent dioxygenase that removes alkyl lesions from DNA and RNA.[16] Overexpression of AlkBH3 is associated with tumor progression, making it an attractive target for cancer therapy. Arylated indenone derivatives have been identified as a new class of AlkBH3 inhibitors.[16]

Mechanism of Action:

Indenone-based inhibitors act competitively against the DNA substrate, binding to the active site of AlkBH3 and preventing the demethylation of alkylated DNA bases.[16] This inhibition enhances the sensitivity of cancer cells to DNA damaging alkylating agents.

Signaling Pathway: AlkBH3-Mediated DNA Repair and its Inhibition

Conclusion

The field of substituted indenones has evolved from classical organic reactions to sophisticated transition-metal-catalyzed methodologies, enabling the synthesis of a diverse array of complex molecules. The potent and varied biological activities of indenone derivatives, particularly as anticancer agents, underscore their importance in modern drug discovery and development. This guide provides a foundational understanding of the history, synthesis, and application of this versatile chemical scaffold, intended to aid researchers and scientists in their pursuit of novel therapeutics and functional materials.

References

- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Access to indenones by rhodium(III)-catalyzed C-H annulation of arylnitrones with internal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Nazarov Cyclization | NROChemistry [nrochemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indenone derivatives as inhibitor of human DNA dealkylation repair enzyme AlkBH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Experimental Properties of Chlorinated Indanone Isomers: A Technical Guide for Drug Discovery

Introduction

Indanone and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their presence in various pharmacologically active molecules.[1] The indanone scaffold is a key structural motif in drugs developed for a range of therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases.[1][2] The introduction of chlorine atoms to the indanone structure can significantly modulate the physicochemical and biological properties of these molecules, making chlorinated indanone isomers a particularly interesting area of research for drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and experimental properties of chlorinated indanone isomers. It is designed to serve as a resource for researchers, scientists, and professionals in the field of drug discovery, offering a compilation of data on their synthesis, spectroscopic characterization, and biological activity, with a particular focus on their role as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[3][4][5]

Physicochemical Properties of Chlorinated Indanone Isomers

The physicochemical properties of chlorinated indanone isomers are crucial for their development as drug candidates, influencing their solubility, permeability, and metabolic stability. The following table summarizes key physicochemical data for a selection of these compounds.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Chloro-1-indanone | 15115-59-0 | C₉H₇ClO | 166.60 | 90-92[6] |

| 5-Chloro-1-indanone | 42348-86-7 | C₉H₇ClO | 166.60 | 94-98[7] |

| 6-Chloro-1-indanone | 62899-54-5 | C₉H₇ClO | 166.60 | Not Available |

| 4-Chloro-6-fluoro-1-indanone | 166250-01-7 | C₉H₆ClFO | 184.59 | Not Available[8] |

| 2-Bromo-4-chloro-1-indanone | Not Available | C₉H₆BrClO | 245.50 | 73-74[6] |

Spectroscopic Data

A thorough understanding of the spectroscopic properties of chlorinated indanone isomers is essential for their synthesis, identification, and characterization.[9] The following tables provide a comparative summary of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for selected isomers.

¹H NMR Spectroscopic Data (in CDCl₃)

| Compound | H-2 (ppm) | H-3 (ppm) | Aromatic Protons (ppm) |

| 1-Indanone | 2.68 (t) | 3.13 (t) | 7.25-7.75 (m)[9] |

| 4-Chloro-1-indanone | 3.10-3.20 (m) | 2.70-2.80 (m) | 7.68 (d, J=7.6 Hz, 1H), 7.60 (d, J=7.7 Hz, 1H), 7.35 (dd, J=7.6, 7.7 Hz, 1H)[6] |

| 5-Chloro-1-indanone | 3.15 (t) | 2.70 (t) | 7.70 (d), 7.55 (dd), 7.40 (d) |

| 2-Bromo-4-chloro-1-indanone | 4.40 (dd) | - | 7.68 (d, J=7.6 Hz, 1H), 7.60 (d, J=7.7 Hz, 1H), 7.35 (dd, J=7.6, 7.7 Hz, 1H)[6] |

¹³C NMR Spectroscopic Data (in CDCl₃)

| Compound | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | Aromatic Carbons (ppm) |

| 1-Indanone | 207.0 | 36.3 | 25.8 | 123.7, 126.7, 127.2, 134.8, 138.0, 155.2 |

| 4-Chloro-1-indanone | 206.19 | 36.40 | 25.27 | 122.41, 129.29, 133.27, 134.52, 139.38, 152.97[6] |

| 2-Bromo-4-chloro-1-indanone | 191.92 | 45.0 | 35.0 | 122.0, 129.5, 132.19, 136.41, 144.82[6] |

Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)

| Compound | C=O Stretch | Aromatic C=C Stretch | C-Cl Stretch |

| 4-Chloro-1-indanone | 1707 | 1598, 1428 | ~788[6] |

| 2-Bromo-4-chloro-1-indanone | 1724 | 1597, 1460 | ~753[6] |

Mass Spectrometry (MS) Data (m/z)

| Compound | Molecular Ion [M]⁺ | Key Fragments |

| 4-Chloro-1-indanone | 166, 168 | 149 (100%), 138, 125, 103, 77[6] |

| 2-Bromo-4-chloro-1-indanone | 244, 246, 248 | 165 (100%), 137, 102, 75[6] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the synthesis and evaluation of novel compounds. This section provides methodologies for the synthesis of chlorinated indanones and a key biological assay for their characterization.

Synthesis of Chlorinated Indanones

1. General Procedure for the Synthesis of 5-Chloro-1-indanone via Friedel-Crafts Cyclization

This protocol is based on the intramolecular Friedel-Crafts acylation of 3-(3-chlorophenyl)propionic acid.[10][11]

-

Step 1: Preparation of 3-(3-chlorophenyl)propionic acid: 3-chlorobenzaldehyde is reacted with malonic acid in the presence of formic acid and diethylamine. The reaction temperature is maintained between 20-150 °C.[10][11]

-

Step 2: Friedel-Crafts Acylation: To a solution of 3-(3-chlorophenyl)propionic acid in an inert solvent such as dichloromethane, an acylating agent (e.g., thionyl chloride or oxalyl chloride) is added to form the corresponding acyl chloride. The reaction mixture is then cooled, and a Lewis acid catalyst, such as aluminum chloride or zinc chloride, is added portion-wise.[10][11] The reaction is stirred at a temperature ranging from -10 to 80 °C until completion.

-

Work-up and Purification: The reaction is quenched by carefully pouring the mixture onto ice and adding concentrated HCl. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 5-chloro-1-indanone.[12]

2. General Procedure for α-Chlorination of 1-Indanone

This protocol describes the selective chlorination at the α-position of the indanone carbonyl group.

-

Reagents and Conditions: 1-indanone is dissolved in a suitable solvent like methanol. A chlorine source, such as N-chlorosuccinimide (NCS) or ammonium chloride in the presence of an oxidant like Oxone®, is added to the solution.[13] The reaction can be catalyzed by silica gel.

-

Procedure: The mixture is stirred at room temperature or heated under reflux for a specified time (e.g., 1-24 hours), depending on the specific reagents used. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by column chromatography on silica gel to afford the α-chloroindanone isomer.

Biological Evaluation: Acetylcholinesterase Inhibition Assay

The following is a detailed protocol for a colorimetric acetylcholinesterase (AChE) inhibition assay based on the Ellman's method, which is widely used for screening potential inhibitors.[1][14][15]

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

-

Materials and Reagents:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel).

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).

-

Phosphate Buffer (0.1 M, pH 8.0).

-

Test compounds (chlorinated indanone isomers) dissolved in DMSO.

-

Positive control (e.g., Donepezil).

-

96-well microplate.

-

Microplate reader.

-

-

Step-by-Step Assay Procedure (96-Well Plate Format):

-

Prepare Reagent Solutions:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Solution: Prepare a working solution of AChE in the assay buffer (e.g., 0.1-0.25 U/mL).

-

DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.

-

ATCI Solution: Prepare a 14-15 mM stock solution of ATCI in deionized water (prepare fresh).

-

Test Compound Dilutions: Prepare a series of dilutions of the test compounds and positive control in the assay buffer. Ensure the final DMSO concentration is below 1%.

-

-

Assay Protocol:

-

Design the plate layout to include wells for blank (no enzyme), negative control (100% activity, no inhibitor), positive control, and test compounds at various concentrations.

-

To each well (except the blank), add the AChE working solution.

-

Add the appropriate dilution of the test compound, positive control, or vehicle (for the negative control) to the corresponding wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).

-

To initiate the reaction, add a mixture of the DTNB and ATCI solutions to all wells.

-

Immediately start monitoring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader.

-

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Mechanism of Action and Signaling Pathways

Many indanone derivatives exert their neuroprotective effects by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[3][16] By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy for Alzheimer's disease, which is characterized by a deficit in cholinergic signaling.[4]

Experimental Workflow for Synthesis and Evaluation of Chlorinated Indanone Isomers

The following diagram illustrates a typical workflow for the development of chlorinated indanone isomers as potential therapeutic agents.

Caption: Workflow for developing chlorinated indanone inhibitors.

Cholinergic Synapse and Acetylcholinesterase Inhibition

The diagram below illustrates the mechanism of cholinergic neurotransmission and the inhibitory action of indanone derivatives on acetylcholinesterase.

Caption: Inhibition of AChE by chlorinated indanones in the synapse.

Conclusion

Chlorinated indanone isomers represent a promising class of compounds for the development of new therapeutic agents, particularly in the context of neurodegenerative diseases like Alzheimer's. Their synthesis is accessible through established chemical transformations, and their biological activity can be readily assessed using standard in vitro assays. This technical guide has provided a consolidated resource of their theoretical properties, spectroscopic data, and experimental protocols to aid researchers in this field. The provided diagrams of the experimental workflow and the mechanism of acetylcholinesterase inhibition offer a clear visual representation of the key concepts. Further research into the structure-activity relationships of a wider range of chlorinated indanone isomers will be crucial for the optimization of lead compounds and the potential discovery of novel drug candidates.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 5-Chloro-1-indanone CAS#: 42348-86-7 [m.chemicalbook.com]

- 3. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 5. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-Chloro-1-indanone | 42348-86-7 [chemicalbook.com]

- 8. 4-Chloro-6-fluoro-1-indanone AldrichCPR 166250-01-7 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 12. websites.umich.edu [websites.umich.edu]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. attogene.com [attogene.com]

- 16. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 4-Chloro-indan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-chloro-indan-2-one (CAS No. 74124-90-6). The information is compiled from various chemical supplier safety data sheets and is intended to inform researchers and laboratory personnel on the proper procedures for safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

4-Chloro-indan-2-one is a solid, appearing as a white to off-white substance.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 74124-90-6 | [1] |

| Molecular Formula | C₉H₇ClO | [1] |

| Molecular Weight | 166.6 g/mol | [1] |

| Appearance | White to off-white solid | [1][2] |

| Boiling Point | 294.0 ± 40.0 °C (Predicted) | [1][2] |

| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

Hazard Identification and GHS Classification

4-Chloro-indan-2-one is classified as a hazardous substance. The GHS classification and associated hazard and precautionary statements are outlined below.

| GHS Classification | Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation |

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safety and Handling Precautions

Proper handling and storage of 4-chloro-indan-2-one are crucial to minimize risk. The following diagram illustrates the logical workflow for handling this hazardous chemical.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn at all times when handling 4-chloro-indan-2-one.

| PPE Category | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or a full-face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended, especially in poorly ventilated areas or when generating dust. |

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-